EATC∙HCl is a heterocyclic compound containing a thiazole ring with an amino and an ester functional group. It is commonly synthesized through various methods, including the reaction of thioacetamide with ethyl cyanoacetate in the presence of an acid catalyst []. The resulting product is then purified and converted to the hydrochloride salt form using hydrochloric acid.
EATC∙HCl can be characterized using various techniques, including:
EATC∙HCl has been explored for various potential applications in scientific research, including:
While the research on EATC∙HCl is ongoing, current studies are focused on:
Ethyl 2-aminothiazole-4-carboxylate hydrochloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 172.2 g/mol. It appears as a white crystalline powder and is known for its role as a chemical reagent in various synthetic applications, particularly in medicinal chemistry. The compound features a thiazole ring, which is crucial for its biological activity and interaction with various biological targets .
The biological activity of ethyl 2-aminothiazole-4-carboxylate hydrochloride is significant in the development of pharmaceuticals. It has been identified as an important precursor in the synthesis of compounds that inhibit anaplastic lymphoma kinase, which is relevant in cancer treatment. Additionally, derivatives of this compound have shown potential as inhibitors of stearoyl-CoA desaturase, suggesting applications in metabolic disorders .
Several synthesis methods for ethyl 2-aminothiazole-4-carboxylate hydrochloride have been documented:
Ethyl 2-aminothiazole-4-carboxylate hydrochloride finds applications in:
Studies on the interactions of ethyl 2-aminothiazole-4-carboxylate hydrochloride with various biological targets have revealed its potential as an inhibitor of specific enzymes involved in cancer proliferation. The compound's ability to modulate enzyme activity highlights its importance in drug design, particularly in targeting pathways associated with tumor growth and metabolism .
Several compounds exhibit structural similarities to ethyl 2-aminothiazole-4-carboxylate hydrochloride, each possessing unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4-thiazolecarboxylate | C6H8N2O2S | Similar thiazole structure; used in drug synthesis. |
2-Aminothiazole-4-carboxylic Acid Ethyl Ester | C6H8N2O2S | Directly related; exhibits similar biological activity. |
Ethyl 2-amino-1,3-thiazole-4-carboxylic Acid | C6H8N2O2S | Variation in substitution pattern; used in medicinal chemistry. |
4-Thiazolecarboxylic Acid, 2-amino-, Ethyl Ester | C6H8N2O3S | Related structure; potential agricultural applications. |
Ethyl 2-aminothiazole-4-carboxylate hydrochloride stands out due to its specific inhibitory activities against anaplastic lymphoma kinase and stearoyl-CoA desaturase, making it a valuable candidate for further research and development in therapeutic applications .